molecular formula C16H12O B14340105 1,2-Dihydroaceanthrylen-1-OL CAS No. 93645-78-4

1,2-Dihydroaceanthrylen-1-OL

Cat. No.: B14340105
CAS No.: 93645-78-4
M. Wt: 220.26 g/mol
InChI Key: ZNEYVGNRCKRTQK-UHFFFAOYSA-N
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Description

1,2-Dihydroaceanthrylen-1-OL is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound is part of a broader class of alcohols, which are known for their diverse chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroaceanthrylen-1-OL typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes, where catalysts like palladium on carbon (Pd/C) are used to facilitate the reduction of precursor compounds under hydrogen gas . This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroaceanthrylen-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

1,2-Dihydroaceanthrylen-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydroaceanthrylen-1-OL involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • Methanol (CH3OH)
  • Ethanol (CH3CH2OH)
  • 1-Propanol (CH3CH2CH2OH)
  • 2-Propanol (CH3CHOHCH3)

Comparison

1,2-Dihydroaceanthrylen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical properties compared to simpler alcohols like methanol and ethanol . Its higher molecular weight and complex structure result in different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.

Properties

CAS No.

93645-78-4

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

1,2-dihydroaceanthrylen-1-ol

InChI

InChI=1S/C16H12O/c17-14-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16(14)15(11)12/h1-8,14,17H,9H2

InChI Key

ZNEYVGNRCKRTQK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C3C1=CC=CC3=CC4=CC=CC=C42)O

Origin of Product

United States

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